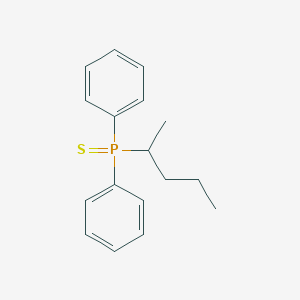
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to a pentan-2-yl group and two diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of a chlorophosphine with a pentan-2-ylmagnesium bromide can yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different organic groups attached to the phosphorus atom .
Aplicaciones Científicas De Investigación
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, where it can enhance the reactivity and selectivity of catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane include other tertiary phosphines such as triphenylphosphine and triethylphosphine. These compounds share the common feature of a phosphorus atom bonded to three organic groups .
Uniqueness
What sets this compound apart is its specific combination of substituents, which imparts unique steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other tertiary phosphines may not perform as effectively .
Propiedades
Número CAS |
66004-03-3 |
|---|---|
Fórmula molecular |
C17H21PS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
pentan-2-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21PS/c1-3-10-15(2)18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15H,3,10H2,1-2H3 |
Clave InChI |
XHGLBOBCTAGVOM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
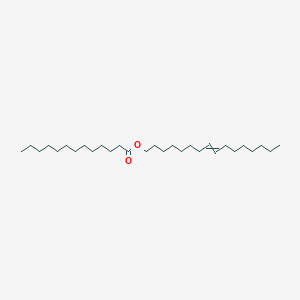
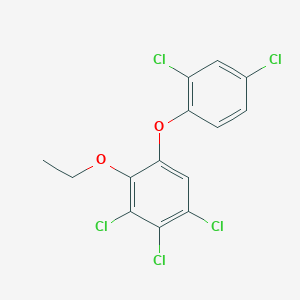
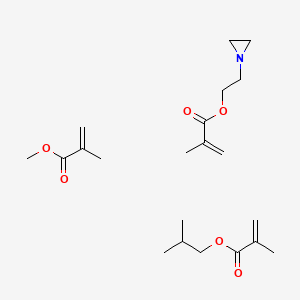
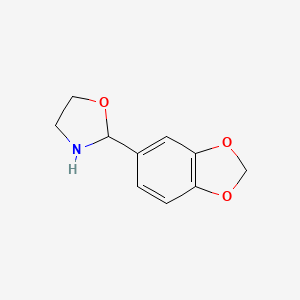
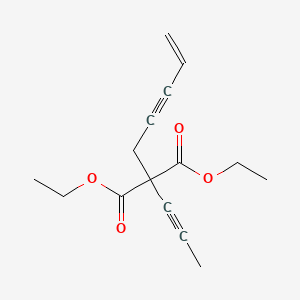
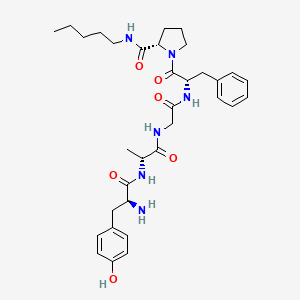
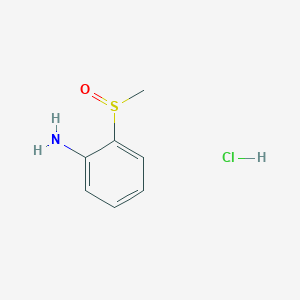
![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
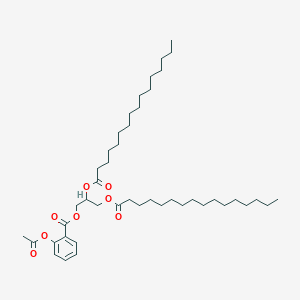

![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)
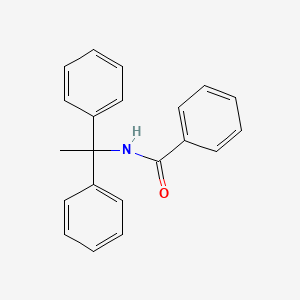
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
